2-Mercapto-3-pentanone

Food Chemistry Flavor Science Meat Aroma

2-Mercapto-3-pentanone (CAS 17042-24-9) is a low molecular weight (118.19 g/mol) α-mercaptoketone of the formula C₅H₁₀OS, characterized by the presence of both a thiol (-SH) and a ketone (C=O) group on adjacent carbon atoms. The compound is a liquid at room temperature with a boiling point of 49 °C at 10 mmHg and a density of 0.99 g/cm³.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 17042-24-9
Cat. No. B092021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-pentanone
CAS17042-24-9
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)S
InChIInChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3
InChIKeyTWOGJUHCCNLYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-3-pentanone (CAS 17042-24-9): Physicochemical and Sensory Baseline for Research Procurement


2-Mercapto-3-pentanone (CAS 17042-24-9) is a low molecular weight (118.19 g/mol) α-mercaptoketone of the formula C₅H₁₀OS, characterized by the presence of both a thiol (-SH) and a ketone (C=O) group on adjacent carbon atoms . The compound is a liquid at room temperature with a boiling point of 49 °C at 10 mmHg and a density of 0.99 g/cm³ . In sensory terms, it imparts a distinctive roasted meat and "catty" sulfur aroma [1] and has been identified as a potent odor-active component in heated meat, coffee, and roasted sesame seeds [2].

Why 2-Mercapto-3-pentanone Cannot Be Substituted with Structural Analogs in Flavor and Fragrance Research


Substituting 2-Mercapto-3-pentanone with seemingly similar α-mercaptoketones such as its positional isomer 3-mercapto-2-pentanone or the β-mercaptoketone 4-mercapto-2-pentanone introduces substantial analytical and sensory error. Despite sharing the same elemental formula, these analogs exhibit distinct formation pathways during thermal processing [1], divergent quantitative yields in food matrices [2], and most critically, different odor descriptors and thresholds that fundamentally alter aroma profiles [3]. The thiol group position dictates both the compound's reactivity with carbonyl species during Maillard reactions and its interaction with olfactory receptors, rendering interchange scientifically invalid without re-validation of entire analytical or sensory methodologies.

Quantitative Differentiation of 2-Mercapto-3-pentanone (CAS 17042-24-9) Relative to Closest Analogs: A Procurement Evidence Guide


Isomer-Specific Quantification in Heated Meat: 2-Mercapto-3-pentanone vs. 3-Mercapto-2-pentanone

In heated meat matrices, 2-mercapto-3-pentanone (2M3P) and its positional isomer 3-mercapto-2-pentanone (3M2P) exhibit markedly different quantitative profiles. The compound of interest, 2M3P, is consistently less abundant than 3M2P across all meat types, but the ratio between them varies by species, indicating different formation efficiencies or precursor pools [1]. This species-specific isomer ratio is critical for accurate meat aroma modeling and cannot be approximated by substituting or scaling one isomer for the other.

Food Chemistry Flavor Science Meat Aroma

Divergent Maillard Formation Pathways: 2-Mercapto-3-pentanone Originates from Norfuraneol, Not Ribose

Isotopic labeling studies in model Maillard reaction systems reveal fundamentally distinct biosynthetic origins for the isomeric pair. When [¹³C₅]ribose was reacted with cysteine, 3-mercapto-2-pentanone (3M2P) incorporated the labeled carbon skeleton, demonstrating its formation from ribose degradation. In contrast, 2-mercapto-3-pentanone (2M3P) remained completely unlabeled under identical conditions, confirming its exclusive origin from 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), a known sugar degradation product [1]. This divergence in precursor specificity means the two isomers are not interchangeable in studies of thermal flavor generation mechanisms.

Maillard Reaction Reaction Mechanisms Flavor Formation

Odor Quality Differentiation: 'Catty' Sulfur Note of 2-Mercapto-3-pentanone vs. Alternative Thiol Odorants

In gas chromatography-olfactometry (GC-O) analysis of ground roasted sesame seeds, 2-mercapto-3-pentanone was specifically identified as the source of a distinctive "catty" sulfur odor peak [1]. This descriptor is notably distinct from the roasted, meaty, or sulfury notes associated with other thiols co-occurring in the same matrix, such as 2-methyl-3-furanthiol or 2-furfurylthiol. The study marked the first identification of this compound in sesame seeds, underscoring its specific contribution to the top-note aroma of freshly ground sesame that cannot be replicated by other sulfur compounds [1].

Sensory Science Aroma Chemistry GC-Olfactometry

Concentration in Coffee: 2-Mercapto-3-pentanone Levels Exceed Sensory Threshold

Quantitative analysis of sulfur compounds in various coffee brews revealed that 2-mercapto-3-pentanone (2M3P) is present at concentrations significantly exceeding its odor threshold in water [1]. This confirms the compound's direct contribution to coffee aroma perception, independent of other sulfur species. The finding validates 2M3P as a key analytical target for coffee quality assessment and aroma reconstitution studies, and distinguishes it from other mercaptoketones that may not reach supra-threshold concentrations in coffee matrices.

Coffee Aroma Beverage Chemistry Sulfur Volatiles

Purity Specification Differentiation: GC vs. Titration-Based Purity Assessment

Commercial sources of 2-mercapto-3-pentanone offer purity specifications based on different analytical methodologies. TCI America specifies ≥95.0% purity by GC (with total impurities including water determined by T) , while AKSci specifies >95% purity by GC . The GC-based specification is critical for this compound class because the thiol group renders the compound susceptible to oxidation and dimerization; non-chromatographic methods such as simple titration may overestimate active thiol content by failing to resolve oxidized disulfide impurities from the parent mercaptan. Procurement decisions should prioritize suppliers that provide GC purity certification to ensure batch-to-batch reproducibility in sensitive aroma research applications.

Analytical Chemistry Quality Control Procurement Specifications

Odor Activity Value (OAV) in Sesame: Quantified Contribution to Aroma Impact

In pan-roasted white sesame seeds, 2-mercapto-3-pentanone was among eleven odor-active thiols quantified by stable isotope dilution analysis and evaluated for aroma impact via odor activity values (OAV = concentration / odor threshold) [1]. While the highest OAVs in the study belonged to unsaturated thiols (3-methyl-1-butene-1-thiols, OAV 2400; 2-methyl-1-butene-1-thiols, OAV 960), the inclusion of 2-mercapto-3-pentanone among the quantified odor-active compounds establishes its membership in the analytically validated odor-active volatile profile of sesame. Its presence is therefore a requisite component for authentic sesame aroma reconstitution, distinguishing it from mercaptoketones not detected or not validated in this matrix.

Aroma Chemistry Odor Activity Value Sesame Flavor

Evidence-Backed Application Scenarios for 2-Mercapto-3-pentanone (CAS 17042-24-9) in Research and Industrial Settings


Development of Species-Authentic Meat and Savory Process Flavorings

Based on the quantitative isomer ratio data established in heated meat [1], formulators developing beef, pork, lamb, or chicken flavorings can use the documented species-specific concentration ranges (beef: 20–44 μg/kg; pork: 11–14 μg/kg; lamb: 10 μg/kg; chicken: 13 μg/kg) as target dosing parameters. The distinct 3M2P:2M3P ratios across species provide a quantitative basis for achieving species-authentic savory notes that cannot be obtained by substituting 3-mercapto-2-pentanone alone.

Mechanistic Studies of Maillard Reaction Flavor Generation Pathways

Researchers investigating thermal flavor generation mechanisms can employ 2-mercapto-3-pentanone as a pathway-specific marker for the norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) degradation route, as established by isotopic labeling studies showing exclusive unlabeled formation of this isomer [1]. This contrasts with 3-mercapto-2-pentanone, which reports on ribose-derived pathways. Using the correct isomer is essential for accurate pathway mapping in precursor studies and kinetic modeling of flavor formation.

Reconstitution of Authentic Roasted Sesame and Coffee Aroma Profiles

Given its validated presence and distinctive catty sulfur odor in roasted sesame seeds [1] and its supra-threshold concentration in coffee brews [2], 2-mercapto-3-pentanone is an essential component for reconstituting authentic roasted sesame and coffee aroma profiles. The compound provides the characteristic top-note that distinguishes freshly ground roasted sesame from other roasted seed matrices, and its omission results in incomplete aroma fidelity.

GC-MS Method Development and Reference Standard Procurement

Laboratories developing quantitative GC-MS methods for sulfur volatiles in thermally processed foods require authentic reference standards of 2-mercapto-3-pentanone with documented GC purity (≥95%) [1][2]. The compound's validated presence in multiple matrices (heated meat, coffee, sesame) and its established role in stable isotope dilution assays [3] make it a necessary reference material for comprehensive volatile profiling of roasted and savory food products.

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